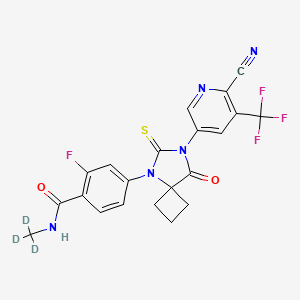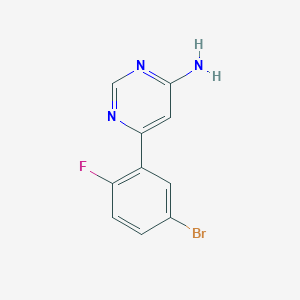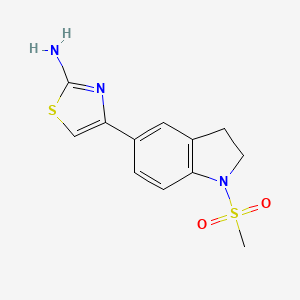
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine is a compound that combines the structural features of indole and thiazole rings. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Thiazole derivatives also exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties . The combination of these two heterocyclic systems in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.
Méthodes De Préparation
The synthesis of 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common synthetic route starts with the preparation of the indole derivative, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the indole and thiazole rings under appropriate conditions to yield the target compound.
Analyse Des Réactions Chimiques
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings. .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The thiazole ring can also interact with biological targets, enhancing the compound’s overall activity. The combination of these interactions leads to the compound’s diverse biological effects, including inhibition of microbial growth, reduction of inflammation, and induction of cancer cell death .
Comparaison Avec Des Composés Similaires
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine can be compared with other indole and thiazole derivatives:
Indole derivatives: Compounds like indomethacin and tryptophan share the indole scaffold and exhibit anti-inflammatory and biological activities, respectively.
Thiazole derivatives: Compounds such as sulfathiazole and ritonavir contain the thiazole ring and are known for their antimicrobial and antiviral properties.
Unique features: The combination of indole and thiazole rings in this compound provides a unique structural framework that enhances its biological activity and potential therapeutic applications
Propriétés
Formule moléculaire |
C12H13N3O2S2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3O2S2/c1-19(16,17)15-5-4-9-6-8(2-3-11(9)15)10-7-18-12(13)14-10/h2-3,6-7H,4-5H2,1H3,(H2,13,14) |
Clé InChI |
QEXTYLCUVYOQSE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


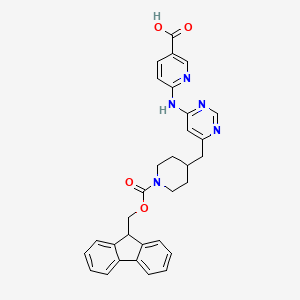
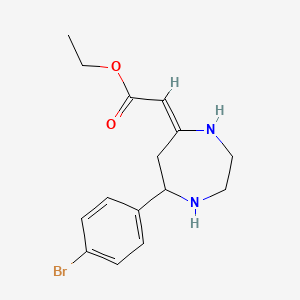
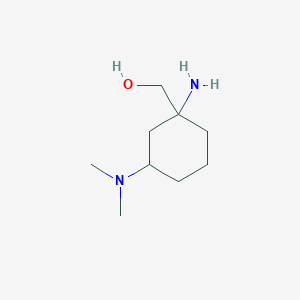
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
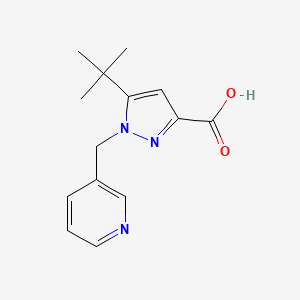
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15128708.png)
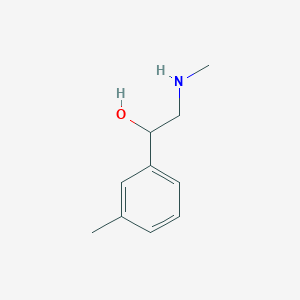
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15128733.png)
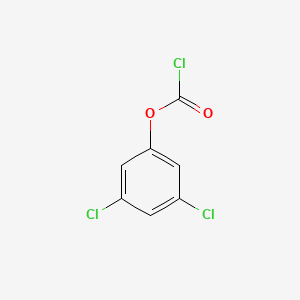
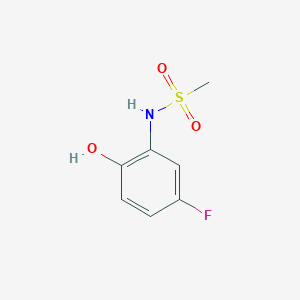
![2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15128750.png)

